molecular formula C16H19N3 B4346787 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine

7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4346787
M. Wt: 253.34 g/mol
InChI Key: WCQZWZPNUCDRFE-UHFFFAOYSA-N
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Description

7-(1-Adamantyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a fused ring system combining pyrazole and pyrimidine rings, with an adamantyl group at the 7-position. The adamantyl group is known for its bulky and rigid structure, which can influence the compound’s physical and chemical properties.

Preparation Methods

The synthesis of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with appropriate 1,3-bis-electrophiles. One common method includes the reaction of 5-aminopyrazole with 1-adamantyl isocyanide under acidic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

For industrial production, the process may be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

7-(1-Adamantyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The adamantyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the adamantyl position.

Scientific Research Applications

7-(1-Adamantyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as an aryl hydrocarbon receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating gene expression and cellular responses . The compound’s bulky adamantyl group plays a crucial role in its binding affinity and selectivity for the receptor.

Comparison with Similar Compounds

Similar compounds to 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents at the 7-position. These compounds share the same core structure but differ in their physical and chemical properties due to the nature of the substituents. For example:

The uniqueness of this compound lies in its adamantyl group, which imparts rigidity and bulkiness, affecting its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-3-17-15-2-4-18-19(15)14(1)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQZWZPNUCDRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=NC5=CC=NN45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 3
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 4
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine

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